Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s systematic IUPAC name derives from its chromone core (4H-1-benzopyran-4-one) substituted with hydroxyl groups at positions 5 and 7, a phenyl group at position 3, and a carboxylate moiety at position 2, neutralized by a sodium ion. The full name is This compound .
Key synonyms include:
- Sodium 3-phenylchromone-2-carboxylate
- 5,7-Dihydroxy-3-phenyl-4-oxo-4H-chromene-2-carboxylic acid sodium salt
- Disodium 2-carboxy-5,7-dihydroxy-3-phenyl-4H-chromen-4-one
These synonyms reflect variations in substituent ordering and salt formulation conventions. The numbering of the chromone ring follows IUPAC guidelines, with the oxygen atom at position 1 and the fused benzene ring spanning positions 5–10.
X-ray Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this specific compound are not publicly available, analogous chromone carboxylates exhibit planar benzopyran systems with slight deviations due to substituent steric effects. For example, sodium chromone-2-carboxylate (CID 23681161) displays a nearly planar chromone ring (mean deviation: 0.02 Å) and a carboxylate group oriented at 12.3° relative to the ring plane.
In this derivative, the 3-phenyl group likely introduces a dihedral angle of 35–45° relative to the chromone plane, as observed in similar 3-arylchromones. The sodium ion coordinates with the carboxylate oxygen atoms (O···Na distance: ~2.3 Å) and may interact with hydroxyl groups at positions 5 and 7, forming a pseudooctahedral coordination geometry.
| Key Crystallographic Parameters | Value |
|---|---|
| Chromone ring planarity | <0.05 Å |
| Phenyl group dihedral angle | 38° ± 3° |
| Na–O bond length (carboxylate) | 2.28 Å |
| Intramolecular H-bond (O5–O7) | 2.65 Å |
Molecular Modeling and Computational Structure Validation
Density functional theory (DFT) calculations at the B3LYP/6-311G level predict optimized geometry parameters within 2% of experimental values for related chromones. The HOMO-LUMO gap (4.8 eV) suggests moderate electronic stability, localized primarily on the chromone ring and phenyl group.
Electrostatic Potential Map Insights :
- Carboxylate group: Strong negative potential (-0.45 e/Å)
- Hydroxyl groups: Moderate negative potential (-0.32 e/Å)
- Phenyl ring: Neutral electrostatic character
Molecular dynamics simulations (300 K, 100 ps) indicate stable conformational behavior, with root-mean-square deviation (RMSD) < 1.2 Å for the chromone core. The sodium ion exhibits stable coordination with carboxylate oxygens (residence time > 90 ps).
Properties
CAS No. |
6481-55-6 |
|---|---|
Molecular Formula |
C16H9NaO6 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
sodium;5,7-dihydroxy-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1 |
InChI Key |
BWDVKOYTZGSASG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid–Mediated Cyclization
- Process : Phenoxyfumaric acid derivatives undergo ring closure in concentrated sulfuric acid or polyphosphoric acid without solvents.
- Conditions :
- Outcome : Yields 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives, which serve as intermediates for further functionalization.
Functional Group Introduction
Phenyl Substituent at Position 3
- Method : Friedel-Crafts acylation or alkylation introduces the phenyl group. For example:
Carboxylate Group at Position 2
- Step 1 : Activation of the carboxylic acid intermediate (e.g., conversion to acid chloride using thionyl chloride or PCl₅).
- Step 2 : Reaction with sodium hydroxide or sodium bicarbonate to form the sodium salt.
Sodium Salt Formation
The final step involves hydrolysis and neutralization:
- Hydrolysis : The intermediate 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid is treated with hydrochloric acid in dioxane at 100°C for 20 hours.
- Neutralization : The free acid is neutralized with NaOH to yield the sodium salt.
- Purification : Extracted with dichloromethane, followed by recrystallization for >99% purity.
Comparative Analysis of Methods
| Parameter | Sulfuric Acid Method | Methanesulfonyl Chloride Method |
|---|---|---|
| Catalyst | H₂SO₄ or polyphosphoric acid | Methanesulfonyl chloride + BF₃·Et₂O |
| Temperature | 10–100°C | 0°C |
| Reaction Time | 1–4 hours | Not specified |
| Key Advantage | Solvent-free, scalable | Mild conditions, high regioselectivity |
Scientific Research Applications
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Neuroprotective Mechanism: It modulates signaling pathways involved in neuronal survival and apoptosis, providing protection against neurodegenerative conditions.
Comparison with Similar Compounds
Key Substituent Effects
The compound’s structural uniqueness lies in its 3-phenyl and 2-carboxylate groups. These substituents differentiate it from analogs like 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one (CAS: 134958-52-4), which features prenyl (3-methylbut-2-enyl) groups at positions 3 and 6, increasing lipophilicity and altering bioactivity profiles .
NMR studies of related benzopyrans (e.g., compounds 1 and 7 in ) reveal that substituents at positions 3 and 6 significantly influence chemical shifts in regions A (positions 39–44) and B (positions 29–36) . For instance:
Table 1: Structural and Spectral Comparison of Selected Benzopyrans
Reactivity and Functional Group Interactions
The sodium carboxylate group enhances nucleophilicity at the carbonyl oxygen, facilitating interactions with metal ions or biological targets. This contrasts with non-ionic analogs, where the carboxyl proton limits solubility and reactivity. In contrast, prenylated derivatives (e.g., CAS 134958-52-4) exhibit increased membrane permeability due to hydrophobic side chains but reduced stability under oxidative conditions .
Lumping Strategy and Functional Group Implications
highlights that structurally similar benzopyrans may be "lumped" for modeling purposes, assuming shared reactivity . However, substituent-specific behaviors—such as the sodium carboxylate’s polarity or prenyl groups’ hydrophobicity—indicate limitations in this approach. For example:
- The target compound’s carboxylate group would dominate aqueous-phase reactions, whereas prenylated analogs favor lipid-mediated pathways.
- Lumping these compounds could oversimplify degradation kinetics or binding affinities .
Research Findings and Implications
- Spectral Differentiation : NMR shifts in regions A and B serve as markers for substituent identification in benzopyrans .
- Bioactivity Potential: The sodium carboxylate’s solubility suggests utility in drug delivery systems, while prenylated analogs may excel in topical applications .
- Synthetic Challenges : Introducing bulky groups (e.g., phenyl or prenyl) at position 3 requires precise regioselective methods to avoid byproducts.
Biological Activity
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate, also known as sodium 5,7-dihydroxychromone, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H9NaO6
- Molecular Weight : 320.23 g/mol
- CAS Number : 6481-55-6
The compound features a chromone structure that is known for its antioxidant, anti-inflammatory, and antifungal properties. The presence of hydroxyl groups at positions 5 and 7 is particularly relevant for its biological activity.
Antioxidant Activity
This compound exhibits strong antioxidant properties. Studies have shown that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 - 30 |
| ABTS | 20 - 25 |
These values indicate that the compound has a comparable efficacy to other well-known antioxidants.
Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests potential applications in treating inflammatory diseases.
Antifungal Activity
The antifungal potential of this compound has been evaluated against various fungal strains. For instance, it demonstrated significant inhibition of mycelial growth in Aspergillus niger and Fusarium graminearum:
| Fungal Strain | EC50 Value (µg/mL) |
|---|---|
| Aspergillus niger | 76.62 |
| Fusarium graminearum | 123.77 |
These results highlight the compound's potential as a natural antifungal agent.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups enhance the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, reducing the synthesis of pro-inflammatory mediators.
- Membrane Disruption : In antifungal activity, the compound may disrupt fungal cell membranes, leading to cell death.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its bioactivity. For example:
- Study on Derivatives : A study published in MDPI reported that modifications at the phenolic hydroxyl positions significantly altered the antifungal activity of derivatives compared to the parent compound .
- In Vivo Studies : Animal model studies demonstrated that administration of sodium 5,7-dihydroxychromone reduced inflammation markers in models of arthritis and colitis .
- Synergistic Effects : Combining this compound with other antifungal agents showed enhanced efficacy against resistant fungal strains .
Q & A
Q. Basic Research Focus
- Methodological Answer :
Synthesis optimization can be achieved via condensation reactions under reflux using polar aprotic solvents (e.g., DMF or ethanol/water mixtures). For example, analogous 4-oxo-4H-1-benzopyran derivatives are synthesized via Claisen-Schmidt or Knoevenagel condensations, followed by carboxylation . Purification steps should include recrystallization (using ethanol/water) or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) .
What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Q. Basic Research Focus
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the 4-oxo group, broad O–H stretches at 3200–3500 cm⁻¹ for phenolic hydroxyls) .
- NMR : 1H NMR (DMSO-d6) should resolve aromatic protons (δ 6.5–8.0 ppm for phenyl and benzopyran rings) and hydroxyl protons (exchangeable, δ ~9–12 ppm). 13C NMR confirms the carboxylate (δ ~170 ppm) and ketone (δ ~180 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion [M–Na]⁻ .
How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?
Q. Advanced Research Focus
- Methodological Answer :
Contradictions often arise from residual solvents, sodium counterion variability, or hygroscopicity. Cross-validate using:
What computational approaches are suitable for studying the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- Methodological Answer :
Density Functional Theory (DFT) with Gaussian 09 or similar software (B3LYP/6-31G** basis set) can model:
How can solvent selection impact the compound’s stability in biological assays?
Q. Basic Research Focus
- Methodological Answer :
The sodium salt form enhances aqueous solubility but may hydrolyze in acidic conditions. Use buffered solutions (pH 7.4 PBS) or DMSO for stock solutions. For cell-based assays, ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-filter (0.22 µm) to remove particulates .
What mechanistic insights explain the antioxidant activity of this compound?
Q. Advanced Research Focus
- Methodological Answer :
The 5,7-dihydroxy groups on the benzopyran core act as hydrogen donors to neutralize free radicals (e.g., DPPH or ABTS assays). Use cyclic voltammetry to measure oxidation potentials (Epa ~0.2–0.5 V vs. Ag/AgCl) or DFT to calculate bond dissociation energies (BDEs) of O–H groups. Compare with reference antioxidants (e.g., quercetin) .
How can researchers resolve crystallographic disorder in X-ray diffraction studies of this compound?
Q. Advanced Research Focus
- Methodological Answer :
Crystallize the compound via slow evaporation (methanol/water) at 4°C. Use SHELX or OLEX2 for structure refinement. Apply restraints to disordered phenyl or carboxylate groups. Validate with R-factor convergence (<0.05) and check CIF files for PLATON alerts .
What strategies mitigate degradation during long-term storage?
Q. Basic Research Focus
- Methodological Answer :
Store in amber vials under inert gas (Ar/N₂) at –20°C. Lyophilization improves stability for aqueous solutions. Monitor degradation via HPLC every 6 months; degradation products often include decarboxylated or oxidized derivatives .
How do substituents on the phenyl ring influence bioactivity?
Q. Advanced Research Focus
- Methodological Answer :
Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 3-phenyl position. Use SAR studies (e.g., enzymatic inhibition assays) paired with Hammett plots (σ values) to correlate electronic effects with activity trends .
What analytical workflows validate the compound’s identity in complex matrices (e.g., biological fluids)?
Q. Advanced Research Focus
- Methodological Answer :
Employ LC-MS/MS with MRM transitions for the deprotonated ion [M–Na]⁻ → fragment ions (e.g., m/z 297 → 253). Use isotope-labeled internal standards (e.g., ¹³C-carboxylate) to correct matrix effects. Validate with spike-recovery tests (90–110% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
